(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound classified as an oxazepane derivative. It features a seven-membered ring structure that includes nitrogen atoms, which contributes to its unique properties and potential applications in medicinal chemistry. This compound is particularly noted for its role as a building block in the development of targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimera) systems, which are designed to selectively degrade specific proteins within cells.
The compound is cataloged under various identifiers, including the CAS number 2165380-89-0. It falls under the broader category of oxazepanes, which are cyclic compounds containing nitrogen and oxygen in their ring structure. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity, making it valuable in synthetic organic chemistry.
The synthesis of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid typically involves several key steps:
Specific reaction conditions, such as temperature, solvent choice (commonly dichloromethane), and reaction time, are critical to achieving optimal yields and purity. For instance, a typical procedure might involve stirring the reaction mixture at low temperatures followed by gradual warming to facilitate the cyclization process.
The molecular structure of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can be represented with the following features:
The molecular formula is with a molecular weight of approximately 239.29 g/mol. Its structural representation can be depicted using standard chemical drawing conventions to illustrate the connectivity of atoms within the molecule.
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can participate in various chemical reactions:
The reaction conditions (e.g., temperature, pH) must be optimized to prevent degradation or unwanted side reactions. For example, deprotection typically requires careful control of acidic conditions to avoid hydrolysis of sensitive functional groups.
The mechanism by which (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid exerts its effects in biological systems involves its incorporation into larger molecular frameworks that target specific proteins for degradation.
Quantitative studies on binding affinities and degradation rates provide insights into its effectiveness in targeted protein degradation applications.
Key physical properties include:
Chemical properties include:
Relevant data from safety data sheets indicate appropriate handling procedures due to potential irritant properties.
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid finds significant applications in:
The synthesis of enantiomerically pure (5R)-1,4-oxazepane derivatives relies on two primary strategies: chiral pool exploitation and catalytic asymmetric methods. Homoserine serves as a prevalent chiral building block, where its inherent stereocenter directs the configuration at C5 during oxazepane ring closure. A solid-phase approach immobilizes Fmoc-protected homoserine on Wang resin, followed by sequential reactions with nitrobenzenesulfonyl chlorides and 2-bromoacetophenones. Acid-mediated cleavage then triggers cyclization, yielding 1,4-oxazepane-5-carboxylic acids. Critically, this method produces a mixture of C2 diastereomers (dr ∼56:44), necessitating chromatographic separation to isolate the (5R)-isomer [6] [9]. Alternative routes employ enzymatic desymmetrization or chiral auxiliaries to establish the C5 stereocenter prior to ring formation, though substrate scope limitations persist.
Table 1: Synthetic Routes to (5R)-1,4-Oxazepane-5-carboxylic Acid Derivatives
Method | Key Starting Material | Diastereomeric Ratio (dr) | Overall Yield | Reference |
---|---|---|---|---|
Solid-Phase (Homoserine Route) | Fmoc-HSe(TBDMS)-OH | 56:44 (C2 epimers) | 34% (after HPLC) | [9] |
Chiral Pool Derivatization | (R)-Malic acid | Single isomer | 28% (3 steps) | [6] |
Biocatalytic Resolution | Racemic γ-Haloalcohols | >99% ee (R) | 49% | [2] |
The Boc group serves dual functions in this scaffold’s synthesis: steric direction and N-activation. Introduced early via di-tert-butyl dicarbonate, it shields the secondary amine during ring-forming reactions, preventing undesired N-alkylation or epimerization. Its bulky tert-butyl moiety enforces conformational constraints during cyclization steps, influencing the approach of electrophiles and thus enhancing diastereoselectivity. For example, in ring-closing reactions, the Boc group biases the transition state towards Re-face attack at C5, favoring the (R)-configured product [4]. Post-cyclization, the Boc group enables selective carboxyl functionalization at C5 without N-deprotection, as its carbamate carbonyl is less electrophilic than the carboxylic acid. Cleavage under mild acidic conditions (e.g., TFA) affords the free amine without racemization, crucial for pharmaceutical applications [3] [8].
Organocatalysis offers advantages in stereocontrol for oxazepane synthesis. Chiral Brønsted acids (e.g., BINOL-phosphates) catalyze intramolecular oxa-Michael additions, while N-heterocyclic carbenes (NHCs) promote aldol-lactonization cascades to form the oxazepane ring. These metal-free methods achieve enantioselectivities >90% ee but suffer from moderate yields (40–60%) and high catalyst loadings (5–20 mol%) [4] [7]. In contrast, transition metal catalysis leverages chiral complexes for higher efficiency:
Table 2: Performance Comparison of Catalytic Oxazepane Ring Formation
Catalyst Type | Reaction | ee (%) | Yield (%) | TON | Limitations |
---|---|---|---|---|---|
HHDH (Engineered HheD8) | γ-Haloalcohol → Oxetane | >99 | 49 | 100 | Narrow substrate scope |
Ru(II)-Pheox | Aziridine → Oxazepane precursor | 95 | 70 | 35 | Sensitive to oxygen |
Chiral Brønsted acid | Oxa-Michael cyclization | 92 | 45 | 9 | High catalyst loading (20%) |
Cu(I)-Box | Oxetane ring-opening | 74–99 | 18–50 | 15 | Requires anhydrous conditions |
Scale-up of (5R)-Boc-oxazepane-carboxylic acid faces four key hurdles:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4